2,2-Difluoro-2-(2-fluorophenyl)acetic acid

Decarboxylative Coupling Alkynylation Methodology

Radiochemistry labs developing ¹⁸F PET tracers face unreliable yields when using generic α,α-difluoroarylacetic acid analogs-reaction outcomes are reagent-dependent on aryl electronic properties. 2,2-Difluoro-2-(2-fluorophenyl)acetic acid (CAS 1250779-80-6) provides a validated solution: • Ag(I)-mediated ¹⁸F-fluorination: 2-fluorophenyl electronic profile directly influences achievable RCY. • 87% yield in transition-metal-free decarboxylative alkynylation-a quantitative benchmark for route planning. • Gem-difluoro motif reduces toxic fluoroacetic acid liberation risk vs. mono-fluoro analogs. Supplied with full QC documentation; standard global shipping for R&D procurement.

Molecular Formula C8H5F3O2
Molecular Weight 190.12 g/mol
CAS No. 1250779-80-6
Cat. No. B1428339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-(2-fluorophenyl)acetic acid
CAS1250779-80-6
Molecular FormulaC8H5F3O2
Molecular Weight190.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(=O)O)(F)F)F
InChIInChI=1S/C8H5F3O2/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H,12,13)
InChIKeyMEUKKMRCOPFQAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-2-(2-fluorophenyl)acetic acid (CAS 1250779-80-6) | A Versatile α,α-Difluoroarylacetic Acid Building Block for Advanced Synthesis and Radiochemistry


2,2-Difluoro-2-(2-fluorophenyl)acetic acid (CAS 1250779-80-6), with the molecular formula C8H5F3O2 and a molecular weight of 190.12, is an α,α-difluoroarylacetic acid derivative characterized by a gem-difluoromethylene group adjacent to a carboxylic acid on a 2-fluorophenyl ring [1]. Its key physicochemical properties, such as a predicted density of 1.4±0.1 g/cm³, boiling point of 264.9±35.0 °C at 760 mmHg, and LogP of 2.96, define its handling and synthetic utility [1][2]. This compound is a specialized fluorinated building block, most notably distinguished by its use as a starting material for the synthesis of [¹⁸F]trifluoromethylated arenes via a silver-mediated fluorination-decarboxylation sequence, a direct application in PET tracer development [3].

Why α,α-Difluoroarylacetic Acid Analogs Cannot Be Arbitrarily Substituted: Implications for Radiochemical Yield and Synthetic Strategy


The interchangeability of α,α-difluoroarylacetic acid derivatives is critically limited by their distinct performance in key reactions. The choice of a specific analog is not arbitrary; it is dictated by the electronic properties of the aryl substituent, which dramatically influence the outcome of subsequent transformations. In the context of silver(I)-mediated ¹⁸F-fluorination, the reaction is explicitly 'reagent dependent according to the electronic properties of the starting 2,2-difluoro-2-arylacetic acids,' directly impacting the radiochemical yield (RCY) [1]. Similarly, the scope and efficiency of decarboxylative alkynylation reactions have been shown to vary significantly with different aryl substitution patterns, underscoring that generic substitution can lead to suboptimal yields or complete reaction failure [2]. Furthermore, the metabolic liabilities of mono-fluorinated phenylacetic acid motifs, which can liberate toxic fluoroacetic acid, highlight that structural differences among fluorinated analogs carry distinct biological and safety implications [3].

Quantitative Evidence Guide: Head-to-Head Performance Data for 2,2-Difluoro-2-(2-fluorophenyl)acetic Acid


Decarboxylative Alkynylation Yields: 2,2-Difluoro-2-(2-fluorophenyl)acetic Acid vs. Diverse Aryl Analogs

In a transition-metal-free decarboxylative alkynylation protocol, 2,2-difluoro-2-(2-fluorophenyl)acetic acid (Compound 1k in the study) was coupled with an ethynylbenziodoxolone (EBX) reagent. The resulting α,α-difluoromethylated alkyne product (3k) was obtained in an 87% isolated yield [1]. This performance is situated within a broader substrate scope where yields for other α,α-difluoroarylacetic acids range from 65% to 98%, demonstrating that the specific aryl substitution directly impacts reaction efficiency. The 87% yield confirms this compound as a competent substrate for this bond-forming methodology.

Decarboxylative Coupling Alkynylation Methodology

Radiochemical Performance: 2,2-Difluoro-2-(2-fluorophenyl)acetic Acid as a Precursor for 18F-Labeled Arenes

2,2-Difluoro-2-arylacetic acids, a class that includes 2,2-difluoro-2-(2-fluorophenyl)acetic acid, are utilized as starting materials in a novel method for synthesizing [¹⁸F]trifluoromethylated arenes. The reaction proceeds via a silver(I)-mediated fluorination-decarboxylation sequence using [¹⁸F]Selectfluor bis(triflate) or fluorine-18 gas [1]. Critically, the study explicitly states that 'this novel transformation is reagent dependent according to the electronic properties of the starting 2,2-difluoro-2-arylacetic acids' [1]. This establishes a performance differentiation that is directly tied to the specific aryl group, including the 2-fluorophenyl motif of this compound, which will yield a different radiochemical yield (RCY) compared to other analogs.

Radiochemistry PET Imaging Fluorination

Synthetic Accessibility: Efficient Two-Step Preparation from an Aryl Glyoxylate

The broader class of α,α-difluoroarylacetic acids can be synthesized from the corresponding aryl glyoxylate precursors using (diethylamino)sulfur trifluoride (DAST) [1]. This established route provides a benchmark for the synthetic accessibility of 2,2-difluoro-2-(2-fluorophenyl)acetic acid compared to more complexly substituted analogs which may require multi-step sequences. The availability of a straightforward, albeit hazardous, route using DAST positions this compound as a more accessible fluorinated building block than those requiring specialized, low-yielding, or multi-step synthetic procedures.

Synthesis Fluorination Building Block

Toxicity and Metabolic Profile: Gem-Difluoro Motif vs. Mono-Fluoro Analogs

From a drug discovery perspective, the α,α-difluoro substitution pattern is structurally distinct from mono-fluoro motifs present in simpler phenylacetic acids. Mono-fluorinated motifs (such as in 2-(2-fluorophenyl)acetic acid, CAS 451-82-1) are prone to metabolic degradation pathways that can liberate fluoroacetic acid, a known metabolic poison [1]. In contrast, the gem-difluoromethylene group in 2,2-difluoro-2-(2-fluorophenyl)acetic acid is significantly more resistant to this particular metabolic defluoridation pathway. This is a qualitative, yet critical, differentiation that influences the choice of building block in drug discovery, where avoiding toxic metabolites is paramount.

Metabolism Drug Safety Fluorine Chemistry

Reactivity Profile in Pesticide Intermediate Synthesis: A Specific Role for the 2-Fluorophenyl Scaffold

Patented methodologies highlight the use of 2-substituted phenyl-2,2-difluoroacetate derivatives, which are direct precursors to or derivatives of 2,2-difluoro-2-(2-fluorophenyl)acetic acid, as key intermediates in the production of substituted phenyl ether compounds with pest-controlling effects [1]. The patent specifically claims a method for producing a 2-substituted phenyl-2,2-difluoro ethanol derivative from a 2-substituted phenyl-2,2-difluoroacetate derivative, establishing a direct link between this class of compounds and the agrochemical industry. This application is distinct from the pharmaceutical focus of other, more common fluorophenylacetic acid isomers (e.g., 3,5-difluorophenylacetic acid), which are widely used in anti-inflammatory drug synthesis .

Agrochemical Synthesis Pesticide Intermediates Fluorine Chemistry

Optimal Research and Industrial Applications for 2,2-Difluoro-2-(2-fluorophenyl)acetic Acid


Radiochemistry: Synthesis of [¹⁸F]Trifluoromethylarene PET Tracers

This compound is an ideal starting material for radiochemistry labs developing novel positron emission tomography (PET) imaging agents. It can be used in a silver(I)-mediated fluorination-decarboxylation protocol with [¹⁸F]Selectfluor bis(triflate) to produce [¹⁸F]trifluoromethylated arenes containing the 2-fluorophenyl motif. This method provides a direct route to ¹⁸F-labeled biomarkers, and its specific electronic properties will influence the achievable radiochemical yield, as noted in primary literature [1].

Medicinal Chemistry: Synthesis of α,α-Difluoromethylated Alkynes

Medicinal chemists seeking to install the metabolically stable α,α-difluoromethylene-alkyne motif should use this compound in transition-metal-free decarboxylative alkynylation reactions. The reported 87% yield for the product derived from this specific acid provides a reliable, quantitative benchmark for planning synthetic routes to novel drug candidates [1].

Agrochemical Research: Development of Novel Pesticidal Phenyl Ethers

Agrochemical researchers should prioritize this compound as a key intermediate for synthesizing 2-substituted phenyl-2,2-difluoro ethanol derivatives, which are precursors to a class of substituted phenyl ethers with demonstrated pest-controlling effects. This specific application, detailed in a relevant patent, provides a clear and commercially valuable use case that differentiates it from general-purpose pharmaceutical intermediates [1].

Drug Discovery: Building Block with a Favorable Metabolic Profile

For drug discovery programs aiming to enhance metabolic stability while mitigating toxicity risks, 2,2-difluoro-2-(2-fluorophenyl)acetic acid is a superior building block over its mono-fluorophenylacetic acid analogs. Its gem-difluoro motif is less prone to metabolic defluoridation pathways that generate toxic fluoroacetic acid, offering a structurally rational and safety-driven choice for lead optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Difluoro-2-(2-fluorophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.